molecular formula C18H38S2 B3395895 Di-n-nonyl disulfide CAS No. 4485-77-2

Di-n-nonyl disulfide

Cat. No. B3395895
CAS RN: 4485-77-2
M. Wt: 318.6 g/mol
InChI Key: AVWMIWJCGFMMNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Di-n-nonyl disulfide is an organic compound with the molecular formula C18H38S2 . It is also known by other names such as 1-(Nonyldisulfanyl)nonane .


Synthesis Analysis

The synthesis of disulfides typically involves the oxidation of thiols . A method to prepare symmetric disulfides from their corresponding primary, secondary, allylic, and benzylic halides has been developed. In this method, a disulfide is synthesized by reacting an alkyl halide with Na2S2O3·5H2O at 60–70 °C in DMSO .


Molecular Structure Analysis

The molecular structure of Di-n-nonyl disulfide consists of 18 carbon atoms, 38 hydrogen atoms, and 2 sulfur atoms . The average mass is 318.624 Da and the monoisotopic mass is 318.241486 Da .


Chemical Reactions Analysis

The interconversion between dithiol and disulfide groups is a redox reaction: the free dithiol form is in the reduced state, and the disulfide form is in the oxidized state . In the oxidized (disulfide) state, each sulfur atom has lost a bond to hydrogen and gained a bond to sulfur .


Physical And Chemical Properties Analysis

Di-n-nonyl disulfide has a molecular weight of 318.62 . Its density is estimated to be 0.901g/cm3 . The boiling point is estimated to be 399.11ºC .

Safety And Hazards

Di-n-nonyl disulfide should be handled with care. Avoid dust formation, breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

1-(nonyldisulfanyl)nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H38S2/c1-3-5-7-9-11-13-15-17-19-20-18-16-14-12-10-8-6-4-2/h3-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVWMIWJCGFMMNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCSSCCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H38S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Di-n-nonyl disulfide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Di-n-nonyl disulfide
Reactant of Route 2
Reactant of Route 2
Di-n-nonyl disulfide
Reactant of Route 3
Reactant of Route 3
Di-n-nonyl disulfide
Reactant of Route 4
Reactant of Route 4
Di-n-nonyl disulfide
Reactant of Route 5
Reactant of Route 5
Di-n-nonyl disulfide
Reactant of Route 6
Reactant of Route 6
Di-n-nonyl disulfide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.